
2,3-Epoxy-3,7-dimethyloct-6-enol
Overview
Description
2,3-Epoxy-3,7-dimethyloct-6-enol is a natural product found in Vitis vinifera, Zanthoxylum schinifolium, and other organisms with data available.
Scientific Research Applications
Agricultural Applications
1. Pesticide Development
Due to its antifungal properties, 2,3-Epoxy-3,7-dimethyloct-6-enol is being investigated for use in developing new pesticide formulations. The ability to inhibit fungal growth makes it a candidate for protecting crops from various fungal diseases without the environmental impact associated with traditional pesticides .
2. Plant Growth Regulation
Epoxides are known to influence plant growth and development. Compounds like this compound could potentially be utilized as growth regulators or elicitors in agricultural practices to enhance crop yield and resilience against pathogens .
Fragrance Industry
1. Aroma Compounds
this compound has been identified in various essential oils and plant extracts such as those from Zanthoxylum schinifolium and Salvia sclarea. Its unique aromatic profile makes it valuable in the fragrance industry for creating complex scents in perfumes and personal care products .
Case Studies
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The epoxide group undergoes nucleophilic attack under basic or acidic conditions, leading to diverse products:
Acid-Catalyzed Rearrangements
Under acidic conditions, the epoxide undergoes structural rearrangements:
-
Wagner-Meerwein Rearrangement : The carbocation intermediate formed after epoxide protonation undergoes hydride or alkyl shifts, yielding terpene-derived products such as linalool oxide .
-
Epoxide-to-Ketone Conversion : Strong acids (e.g., H₂SO₄) promote cleavage of the epoxide ring, forming a ketone (e.g., 6,7-dimethyloct-6-en-2-one ).
Hydrogenation and Reduction
The compound participates in selective reduction reactions:
Reagent | Target Site | Product | Selectivity |
---|---|---|---|
H₂/Pd-C | Epoxide ring | Saturated diol | Full reduction of epoxide and alkene. |
NaBH₄ | Epoxide ring | Partial reduction to alcohol | Retains alkene functionality. |
DIBAL-H | Epoxide ring | Alcohol with retained alkene | Selective reduction without alkene hydrogenation. |
Oxidation Reactions
Controlled oxidation modifies the hydroxyl group:
-
Jones Reagent (CrO₃/H₂SO₄) : Converts the hydroxyl group to a ketone, yielding 2,3-epoxy-3,7-dimethyloct-6-enone .
-
Swern Oxidation (Oxalyl chloride/DMSO) : Produces the corresponding aldehyde without epoxide ring disruption .
Polymerization and Crosslinking
The epoxide acts as a monomer in polymerization reactions:
-
Cationic Polymerization : Initiated by Lewis acids (e.g., BF₃), forming polyether chains.
-
Crosslinking Agents : Reacts with diols or diamines to form thermosetting resins, used in coatings and adhesives .
Stereochemical Transformations
The stereochemistry of the epoxide influences reaction outcomes:
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 2,3-Epoxy-3,7-dimethyloct-6-enol in synthetic samples?
Answer: Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Compare - and -NMR data with literature values (e.g., δ = 3.57–3.71 ppm for epoxy-methanol protons) .
- Mass Spectrometry (MS) : Validate molecular weight (CHO, MW 170.25) using ESI-MS or GC-MS .
- Optical Rotation : Measure specific rotation to distinguish enantiomers (e.g., (+)- vs. (−)-forms) .
Table 1 : Key spectral identifiers for this compound
Parameter | Data Source | Reference |
---|---|---|
-NMR | δ 3.57–3.71 (m, CHO) | |
ESI-MS m/z | 213.22 [M+Na] | |
Optical Rotation | (+)-enantiomer: [α] +value |
Q. What are the standard protocols for synthesizing this compound?
Answer: Synthesis typically involves:
- Epoxidation : Reacting 3,7-dimethyloct-6-enol with peracids (e.g., mCPBA) under controlled pH and temperature .
- Chiral Resolution : Use chiral catalysts (e.g., Sharpless epoxidation) for enantiopure yields. Reported yields for (−)-(2R,3S)-6-OH reach 85% with optical purity >98% .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and distillation for intermediates .
Q. Which analytical techniques are suitable for quantifying this compound in plant extracts?
Answer:
- SDE-GC-MS : Simultaneous Distillation-Extraction coupled with GC-MS detects trace concentrations (e.g., 0.17–2.35 μg/L in tea varieties) .
- Internal Standards : Use compounds like trans-nerolidol for calibration .
Table 2 : Concentration variability in plant extracts (μg/L)
Compound | Variety A | Variety B | Variety C |
---|---|---|---|
This compound | 0.25 | 2.35 | N.D. |
Trans-nerolidol | 2.96 | 3.61 | 2.53 |
Source: Adapted from |
Advanced Research Questions
Q. How can researchers resolve discrepancies in concentration data across plant varieties (e.g., N.D. vs. 2.35 μg/L)?
Answer: Address variability via:
- Replication : Triplicate experiments to assess technical vs. biological variance .
- Matrix Effects : Spike-and-recovery tests to evaluate extraction efficiency in complex matrices .
- Statistical Analysis : ANOVA or PCA to identify outliers linked to environmental factors (e.g., soil pH, harvest time) .
Q. What strategies enable enantioselective synthesis of this compound stereoisomers?
Answer: Key methodologies include:
- Asymmetric Catalysis : Jacobsen’s Mn(III)-salen catalysts for trans-epoxide formation (>90% ee) .
- Chiral Auxiliaries : Use (R)- or (S)-glycidol derivatives to control stereochemistry at C2 and C3 .
- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to separate enantiomers post-synthesis .
Q. Does this compound influence enzymatic pathways like squalene synthase?
Answer: Preliminary studies suggest:
- Inhibition Mechanism : Competes with presqualene diphosphate (PSPP) for binding to squalene synthase’s active site, reducing triterpene biosynthesis .
- In Vitro Assays : IC values determined via radioisotope labeling (e.g., -farnesyl pyrophosphate) .
- Structural Insights : Molecular docking simulations to map epoxy-methanol interactions with catalytic residues (e.g., Tyr-171) .
Q. Notes
Properties
CAS No. |
50727-94-1 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
[3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3)9(7-11)12-10/h5,9,11H,4,6-7H2,1-3H3 |
InChI Key |
RZRBXGPSHVAUQO-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(C(O1)CO)C)C |
Canonical SMILES |
CC(=CCCC1(C(O1)CO)C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.